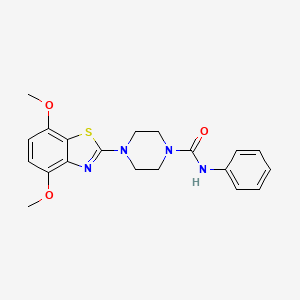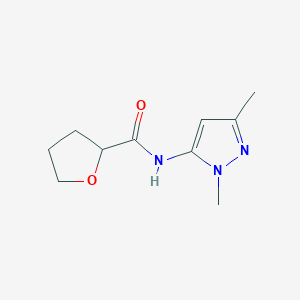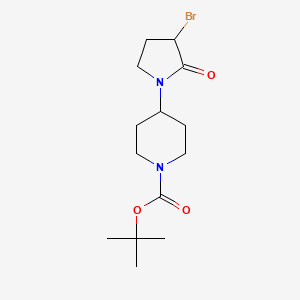
tert-Butyl 4-(3-bromo-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(3-bromo-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H23BrN2O3 and a molecular weight of 347.25 g/mol . This compound is often used in organic synthesis and medicinal chemistry due to its unique structure, which includes a piperidine ring and a brominated pyrrolidinone moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-bromo-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-piperidinecarboxylate with 3-bromo-2-oxopyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 4-(3-bromo-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrrolidinone ring can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide or potassium thiocyanate, typically in polar aprotic solvents like DMF or DMSO.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are employed.
Major Products Formed:
Substitution Reactions: Products include azido or thiocyanato derivatives.
Reduction Reactions: Products include the corresponding alcohols.
Oxidation Reactions: Products include N-oxides of the piperidine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-Butyl 4-(3-bromo-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate is used as an intermediate for the preparation of more complex molecules .
Biology and Medicine: This compound is studied for its potential biological activities, including its use as a building block for the synthesis of pharmaceutical agents .
Industry: In the chemical industry, it is used in the development of new materials and as a reagent in various chemical processes .
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(3-bromo-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate is not well-documented. its effects are likely related to its ability to interact with biological molecules through its brominated pyrrolidinone and piperidine moieties. These interactions can influence various molecular targets and pathways, potentially leading to biological activity.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-(3-amino-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Comparison: Compared to similar compounds, tert-Butyl 4-(3-bromo-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate is unique due to the presence of both a brominated pyrrolidinone and a piperidine ring. This combination provides distinct reactivity and potential biological activity, making it valuable in various fields of research and industry .
Eigenschaften
IUPAC Name |
tert-butyl 4-(3-bromo-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrN2O3/c1-14(2,3)20-13(19)16-7-4-10(5-8-16)17-9-6-11(15)12(17)18/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNERPQGGMNNWSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(C2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2757600.png)
![(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone](/img/structure/B2757601.png)

![N-[4-bromo-2-(3-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B2757604.png)

![2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2757607.png)
![2,4-dichloro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2757611.png)
![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2757612.png)
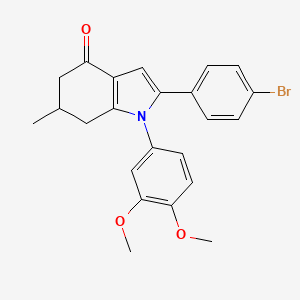

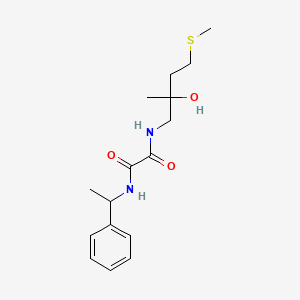
![1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2757620.png)
